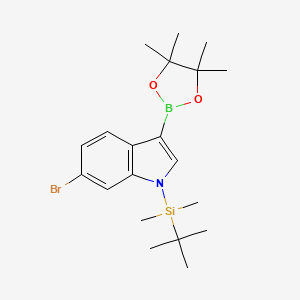

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BBrNO2Si. It is a boronic ester derivative of indole, featuring a bromine atom at the 6-position and a t-butyldimethylsilanyl group at the 1-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Mécanisme D'action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the boronate ester linkage.

If you’d like to explore related literature, you can find more information in scientific papers and databases . Feel free to ask if you have any more questions! 😊

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester typically involves multiple stepsThe final step involves the formation of the boronic ester through a reaction with pinacol borane .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Applications De Recherche Scientifique

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the development of new materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromoindole-3-boronic acid pinacol ester: Lacks the t-butyldimethylsilanyl group, making it less sterically hindered.

1-(t-Butyldimethylsilanyl)indole-3-boronic acid pinacol ester: Lacks the bromine atom, affecting its reactivity in certain reactions.

Uniqueness

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine atom and the t-butyldimethylsilanyl group. This combination provides both electronic and steric effects, enhancing its utility in various chemical reactions .

Activité Biologique

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H31BBrNO2Si, with a molecular weight of 394.36 g/mol. It is characterized by the presence of a boronic acid moiety, which is known for its reactivity and ability to form complexes with various biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition at low concentrations.

- Mechanism of Action : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| DPPH Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC Assay | 1.73 ± 0.16 |

These results suggest that the compound has potent antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Antibacterial Activity

The antibacterial efficacy of the compound was tested against various bacterial strains, including Escherichia coli :

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 6.50 mg/mL against E. coli, indicating moderate antibacterial activity.

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound includes:

| Enzyme Type | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings indicate that the compound exhibits selective inhibition against certain enzymes, which may have implications in treating conditions related to cholinergic dysfunction and other enzyme-related disorders.

Case Studies and Applications

Several case studies have documented the synthesis and biological evaluation of boronic acid derivatives similar to the compound :

- Synthesis and Characterization : A study synthesized a related boronic ester and assessed its biological activities, demonstrating significant anticancer and antioxidant properties.

- Formulation Development : Another research effort involved incorporating boronic acid derivatives into topical formulations for enhanced skin protection against oxidative stress and microbial infections.

Propriétés

IUPAC Name |

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDMVTZNJIIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BBrNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681937 |

Source

|

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-99-2 |

Source

|

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.